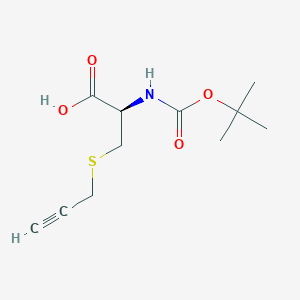
Boc-L-Cys(Propargyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-Cys(Propargyl)-OH, also known as N-tert-Butyloxycarbonyl-L-cysteine propargyl ester, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective group, tert-butyloxycarbonyl (Boc), which shields the amino group during chemical reactions. The propargyl group attached to the cysteine residue allows for further functionalization, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Cys(Propargyl)-OH typically involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl group. This is followed by the esterification of the carboxyl group with propargyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale .
化学反应分析
Types of Reactions
Boc-L-Cys(Propargyl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as azides can react with the propargyl group under copper-catalyzed conditions to form triazoles (click chemistry).
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of triazole derivatives through click chemistry.
科学研究应用
Boc-L-Cys(Propargyl)-OH has a wide range of applications in scientific research:
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Utilized in the design of peptide drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
作用机制
The mechanism of action of Boc-L-Cys(Propargyl)-OH primarily involves its role as a protected amino acid derivative The Boc group protects the amino group during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable tool in peptide synthesis and chemical biology .
相似化合物的比较
Similar Compounds
Boc-L-Cys(Allyl)-OH: Similar to Boc-L-Cys(Propargyl)-OH but with an allyl group instead of a propargyl group.
Boc-L-Cys(Methyl)-OH: Contains a methyl group instead of a propargyl group.
Fmoc-L-Cys(Propargyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Uniqueness
This compound is unique due to the presence of the propargyl group, which allows for click chemistry reactions
属性
分子式 |
C11H17NO4S |
|---|---|
分子量 |
259.32 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI 键 |
MSLYNMSPLZOMMP-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















